molecular formula C13H17N3O3S2 B2813706 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448066-02-1

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2813706
CAS No.: 1448066-02-1
M. Wt: 327.42
InChI Key: WLNOKSSZEKJCPC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of an imidazole ring substituted with sulfonamide and hydroxy-phenyl-ethyl groups, making it a molecule of interest in medicinal chemistry and other research domains.

Preparation Methods The synthesis of this compound involves several steps, typically starting with the preparation of the imidazole nucleus. Various synthetic routes can be employed, including the use of 4-methylthio-phenyl-ethyl precursors and sulfonamide-functionalized intermediates. Reaction conditions often involve using mild bases or acidic catalysts, with precise control over temperature and pH to ensure selective substitution.

Industrial Production Methods On an industrial scale, the synthesis would likely leverage flow chemistry techniques to improve reaction efficiency and yield. The scalable methods would involve the use of reactors designed to handle the specific requirements of each reaction step, including temperature and pressure control, to maintain product purity and consistency.

Chemical Reactions Analysis this compound undergoes various types of reactions:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or peracids, transforming the thioether group into sulfoxides or sulfones.

  • Reduction: Reductive processes, using reducing agents such as sodium borohydride, can alter the functional groups within the compound, potentially reducing sulfonamide to amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole or phenyl-ethyl sites, with common reagents including halides and alkoxides.

  • Hydrolysis: Under acidic or basic conditions, the sulfonamide group may hydrolyze, leading to cleavage products.

**Scientific Research

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-16-8-13(14-9-16)21(18,19)15-7-12(17)10-3-5-11(20-2)6-4-10/h3-6,8-9,12,15,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNOKSSZEKJCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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